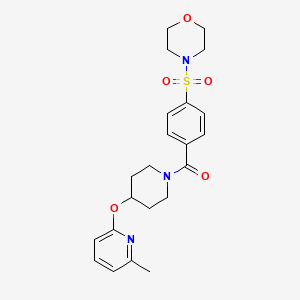
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring which is connected to a phenyl group via a methanone linkage. The phenyl group is substituted with a morpholinosulfonyl group. The piperidine ring is also connected to a pyridine ring via an ether linkage, and the pyridine ring is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The piperidine and pyridine rings, along with the phenyl group, contribute to the rigidity of the molecule, while the ether and methanone linkages provide some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups present in the molecule. Its stability might be affected by the presence of the ether and amide linkages.科学的研究の応用
Structural and Theoretical Studies
Compounds with structural similarities, such as piperidinyl methanones and morpholino derivatives, have been synthesized and characterized to understand their thermal, optical, and structural properties. For example, a study detailed the synthesis of a compound through substitution reactions, revealing insights into its crystalline structure and thermal stability via single crystal X-ray diffraction and thermogravimetric analysis (Karthik et al., 2021). This research underscores the importance of structural studies in elucidating compound properties, which could be relevant for materials science applications.
Pharmacological Applications
Another avenue of research involves the exploration of piperidinyl and morpholino groups in drug development, particularly for their antimicrobial and analgesic effects. Piperidinyl methanone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, highlighting their potential as novel therapeutic agents (Mallesha & Mohana, 2014). Additionally, compounds featuring morpholino and piperidinyl groups have been investigated for their analgesic properties in various models of pain, indicating their potential use in pain management (Deseure et al., 2002).
Material Chemistry and Catalysis
The study of compounds with piperidinyl and morpholino groups extends to materials chemistry, where their properties can influence the development of new materials and catalysts. For instance, the catalytic properties and mechanisms of such compounds could be pertinent in chemical synthesis and environmental applications, although specific studies on the compound were not identified in the retrieved data.
Enzyme Inhibition and Molecular Docking
Research on closely related compounds has also focused on enzyme inhibition, where these molecules are used to study their interactions with various enzymes, potentially leading to the development of new inhibitors for therapeutic use. Molecular docking studies help in understanding the interaction dynamics between these compounds and enzyme or receptor sites, providing a foundation for drug design (Cetin et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-3-2-4-21(23-17)30-19-9-11-24(12-10-19)22(26)18-5-7-20(8-6-18)31(27,28)25-13-15-29-16-14-25/h2-8,19H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBPGRBGVVRUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
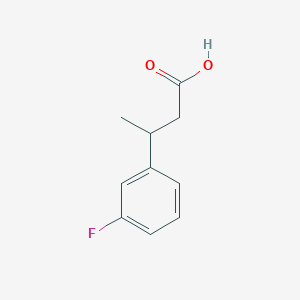
![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)
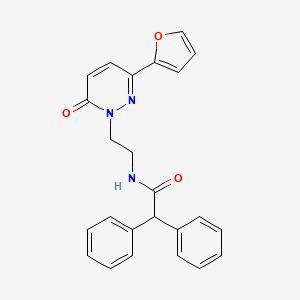
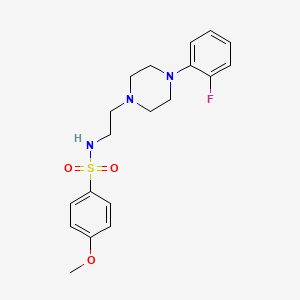

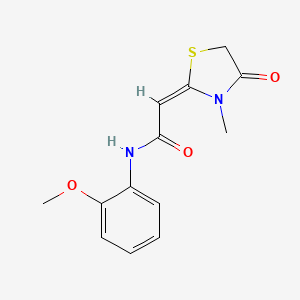
![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)
![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)



![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)
![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)
![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)
